Mpro Affinity vs. SPR38 and GC376
SPR39 inhibits SARS-CoV-2 Mpro with a Ki of 0.252 µM, representing comparable potency to SPR38 (Ki = 0.260 µM) [1]. Both compounds exhibit sub-micromolar Mpro affinity, though significantly weaker than the nanomolar potency observed for the reversible covalent inhibitor GC376 (Ki in the nanomolar range) [2]. This positions SPR39 as a tool compound for studying structure-activity relationships (SAR) at the P2 position without requiring the higher potency of clinical-stage Mpro inhibitors.
| Evidence Dimension | SARS-CoV-2 Mpro inhibition constant (Ki) |
|---|---|
| Target Compound Data | 0.252 µM |
| Comparator Or Baseline | SPR38: 0.260 µM; GC376: nanomolar range |
| Quantified Difference | 3% more potent than SPR38; ~10³-fold weaker than GC376 |
| Conditions | Enzymatic inhibition assay; FRET-based substrate cleavage measurement [1] |
Why This Matters
SPR39 enables researchers to study the effect of a cyclopropylalanine P2 residue on Mpro inhibition while maintaining potency comparable to the norleucine-containing analog SPR38.
- [1] Previti S, Ettari R, Calcaterra E, et al. Structure-based lead optimization of peptide-based vinyl methyl ketones as SARS-CoV-2 main protease inhibitors. Eur J Med Chem. 2022;247:115021. (Ki data: SPR39 Mpro = 0.252 µM; SPR38 Mpro = 0.260 µM) View Source
- [2] Lemieux MJ, et al. N-Terminal Finger Stabilizes the S1 Pocket for the Reversible Feline Drug GC376 in the SARS-CoV-2 Mpro Dimer. J Mol Biol. 2021;433(13):167003. (GC376 nanomolar Ki demonstrated against SARS-CoV-2 Mpro) View Source
